molecular formula C5H12ClNO3S2 B6602891 tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2648996-87-4

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No.: B6602891
CAS No.: 2648996-87-4
M. Wt: 233.7 g/mol
InChI Key: LKNDMFIBKKLERQ-UHFFFAOYSA-N
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Description

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a compound with the molecular formula C5H12ClNO3S2 and a molecular weight of 233.74 g/mol . It is known for its unique structure, which includes a sulfonyl chloride group and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves several steps. One common method includes the reaction of tert-butyl sulfinyl chloride with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate products. This reactivity is exploited in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which includes both a tert-butyl group and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

N-(tert-butyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO3S2/c1-5(2,3)11(4,8)7-12(6,9)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDMFIBKKLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=NS(=O)(=O)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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